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molecular formula C11H13ClO B8371567 2-Chloro-4-phenyl-1-penten-4-ol

2-Chloro-4-phenyl-1-penten-4-ol

Cat. No. B8371567
M. Wt: 196.67 g/mol
InChI Key: KTDVVRVNXDVGCQ-UHFFFAOYSA-N
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Patent
US05258529

Procedure details

20.00 Grams of the 2-chloro-4-phenyl-1-penten-4-ol were dissolved in 50 g of toluene, and 30.5 g of a 40% sodium hydroxide aqueous solution and 65.57 g of tetra-n-butylammonium bromide were added. The mixture was allowed to react at 50° C. for 30 hours, and then was subjected to separation. The organic phase was washed with water, and the toluene was distilled off under reduced pressure. The resultant oily substance was purified by silica gel column chromatography to give 11.37 g of 4-phenyl-1-pentyn-4-ol; nD21 =1.537 FI-MS m/e 160(M+) (Propargyl compound/allene compound 100.0/0.0).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
65.57 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]([CH2:4][C:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([OH:7])[CH3:6])=[CH2:3].[OH-].[Na+]>C1(C)C=CC=CC=1.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[C:8]1([C:5]([OH:7])([CH3:6])[CH2:4][C:2]#[CH:3])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=C)CC(C)(O)C1=CC=CC=C1
Name
Quantity
50 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
65.57 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at 50° C. for 30 hours
Duration
30 h
CUSTOM
Type
CUSTOM
Details
was subjected to separation
WASH
Type
WASH
Details
The organic phase was washed with water
DISTILLATION
Type
DISTILLATION
Details
the toluene was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant oily substance was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CC#C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 11.37 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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